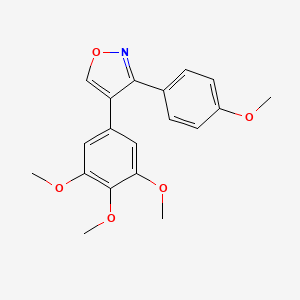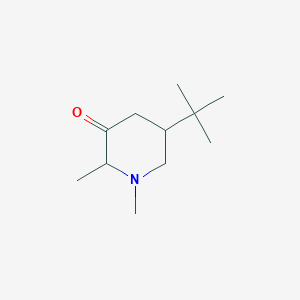
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メトキシフェニル)-4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾールは、オキサゾール類に属する有機化合物です。オキサゾールは、酸素原子と窒素原子を1つずつ含む五員環複素環式化合物です。
2. 製法
合成経路と反応条件
3-(4-メトキシフェニル)-4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾールの合成は、通常、適切な前駆体を特定の条件下で環化させることを含みます。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、4-メトキシベンゾイルクロリドと3,4,5-トリメトキシアニリンを反応させることを含みます。得られた中間体は環化してオキサゾール環を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模で使用される場合があります。反応条件は、高収率と高純度を確保するために最適化されています。連続フローリアクターや自動化システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[3-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
化学反応の分析
反応の種類
3-(4-メトキシフェニル)-4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を生成する可能性があります。
還元: 芳香族環は還元されてジヒドロ誘導体を生成する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: パラジウム炭素や水素化リチウムアルミニウムを用いた触媒的水素化。
置換: 触媒の存在下で臭素を用いたハロゲン化または塩素ガスを用いた塩素化。
生成される主な生成物
酸化: 4-メトキシベンズアルデヒドまたは4-メトキシ安息香酸の生成。
還元: 芳香族環のジヒドロ誘導体の生成。
置換: 4-ブロモ-3-(4-メトキシフェニル)-4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾールなどのハロゲン化誘導体の生成。
4. 科学研究への応用
3-(4-メトキシフェニル)-4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾールは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性について研究されています。
医学: 特に、新しい治療薬を設計するためのリード化合物として、創薬における潜在的な用途について調査されています。
産業: ポリマーや染料など、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
2,3-DIMETHOXY-5-[3-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3-(4-メトキシフェニル)-4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾールの作用機序には、特定の分子標的および経路との相互作用が含まれます。メトキシ基とオキサゾール環は、特定の酵素または受容体に対する結合親和性と特異性に寄与しています。この化合物はこれらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
3-(4-メトキシフェニル)-4-フェニル-1,2-オキサゾール: 第2の芳香族環にメトキシ基が追加されていません。
3-フェニル-4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾール: 第1の芳香族環にメトキシ基が追加されていません。
4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾール: 第2の芳香族環が完全に欠けています。
独自性
3-(4-メトキシフェニル)-4-(3,4,5-トリメトキシフェニル)-1,2-オキサゾールは、両方の芳香族環に複数のメトキシ基が存在するため、化学反応性と潜在的な生物学的活性を高めるため、ユニークです。これらの構造的特徴の組み合わせにより、さまざまな科学的および工業的用途において貴重な化合物となっています。
特性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-25-20-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3 |
InChIキー |
LFUNITCJJRHWGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC=C2C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)

![2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile](/img/structure/B11049860.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049893.png)
![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)

![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)

